(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of pyrazole with phenylboronic acid under acidic conditions. The reaction typically proceeds by adding pyrazole to phenylboronic acid, followed by treatment with an acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) are used under basic or acidic conditions.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic acids with various functional groups.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Oxidation and Reduction: Products include boronic esters and boranes.
Scientific Research Applications
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form carbon-carbon bonds . The chloro and pyrazolyl groups can also interact with molecular targets, contributing to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and pyrazolyl groups, making it less versatile in certain reactions.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazolyl group but differs in the ester functionality.
2-Chlorophenylboronic Acid: Contains a chloro group but lacks the pyrazolyl group.
Uniqueness
(2-Chloro-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the combination of the chloro and pyrazolyl groups attached to the phenyl ring. This unique structure enhances its reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H8BClN2O2 |
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Molecular Weight |
222.44 g/mol |
IUPAC Name |
(2-chloro-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6,14-15H |
InChI Key |
CVRHABJDFADJKV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CC=N2)Cl)(O)O |
Origin of Product |
United States |
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